Ethyl 4-fluoro-2-nitrophenoxyacetate

Description

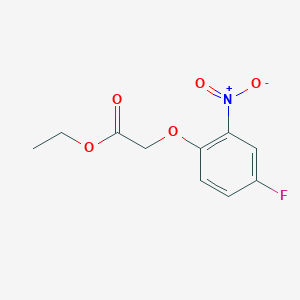

Ethyl 4-fluoro-2-nitrophenoxyacetate is an aromatic ester derivative featuring a phenoxy backbone substituted with a fluoro group at the para-position (C4) and a nitro group at the ortho-position (C2). The compound is structurally characterized by an acetoxyethyl ester (-O-CH2-COOEt) linked to the substituted phenoxy ring. While direct references to this exact compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous compounds.

- Molecular Formula: Hypothesized as C10H9FNO5, based on comparison with ethyl phenoxyacetate derivatives (e.g., ethyl 2-(4-nitrophenoxy)acetate in ) .

- Functional Groups: The phenoxy ring’s electron-withdrawing nitro (-NO2) and fluoro (-F) substituents influence reactivity, solubility, and stability. The ester group (-COOEt) enhances lipophilicity, making it suitable for use as an intermediate in pharmaceuticals or agrochemicals .

- Synthetic Route: Likely synthesized via nucleophilic aromatic substitution, where 4-fluoro-2-nitrophenol reacts with ethyl bromoacetate in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI), as demonstrated in for analogous compounds .

Properties

Molecular Formula |

C10H10FNO5 |

|---|---|

Molecular Weight |

243.19 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-2-nitrophenoxy)acetate |

InChI |

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 |

InChI Key |

HFNDTCINCNPUQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogous compounds include:

Substituent Positions : The location of nitro and fluoro groups on the aromatic ring significantly impacts electronic and steric properties.

Backbone Differences: Phenoxy (-O-C6H4) vs. phenyl (-C6H5) groups alter polarity and metabolic stability.

Fluorination Patterns : Fluorine atoms on the acetate chain (e.g., difluoro derivatives) vs. the aromatic ring.

Physical Properties and Stability

- Melting Points: Ethyl 2-(4-aminophenoxy)acetate (reduced from nitro precursor) melts at 56–58°C , while nitro-substituted analogs (e.g., ) are typically oils or low-melting solids due to decreased symmetry.

- Solubility : Nitro and fluoro groups reduce water solubility, favoring organic solvents like acetone or ethyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.